4-Aminochroman-3-ol chemical properties and structure
4-Aminochroman-3-ol chemical properties and structure
An In-depth Technical Guide to 4-Aminochroman-3-ol: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and synthetic approaches for 4-Aminochroman-3-ol. This molecule, belonging to the chroman class of heterocyclic compounds, serves as a valuable building block in medicinal chemistry and drug discovery due to its structural similarity to biologically active natural products and synthetic drugs. The presence of vicinal amino and alcohol functional groups on a rigid scaffold makes it an attractive starting point for developing novel therapeutic agents.
Chemical Structure and Stereochemistry
4-Aminochroman-3-ol possesses a bicyclic structure consisting of a dihydropyran ring fused to a benzene ring. The core structure contains two adjacent stereocenters at the C3 and C4 positions, giving rise to four possible stereoisomers (two enantiomeric pairs). The relative orientation of the hydroxyl (-OH) and amino (-NH₂) groups defines the cis and trans diastereomers.
The most commonly cited stereoisomer is (3S,4S)-4-Aminochroman-3-ol , which corresponds to the cis configuration where the hydroxyl and amino groups are on the same face of the dihydropyran ring. This specific isomer is identified by the CAS number 138603-50-6. The rigid chroman backbone, combined with the defined stereochemistry of its functional groups, is critical for determining its interaction with biological targets.
Key Structural Features:
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Chroman Core: A privileged scaffold in medicinal chemistry.
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Vicinal Amino Alcohol: Functional groups capable of forming multiple hydrogen bonds, crucial for molecular recognition at enzyme or receptor binding sites.
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Defined Stereochemistry: The cis-(3S,4S) configuration provides a specific three-dimensional arrangement for interaction with chiral biological macromolecules.
Chemical and Physical Properties
Quantitative experimental data for 4-Aminochroman-3-ol is not widely published. The table below summarizes its fundamental properties based on available information. For context, computed properties for a closely related analogue, (3S,4S)-4-Amino-8-methoxychroman-3-ol, are also included to provide an estimate of its physicochemical profile.
| Property | Value | Citation |
| IUPAC Name | (3S,4S)-4-Amino-3,4-dihydro-2H-chromen-3-ol | [1] |
| Synonyms | cis-4-Amino-3-chromanol, (3S,4S)-4-Aminochroman-3-ol | [1] |
| CAS Number | 138603-50-6 | [1] |
| Molecular Formula | C₉H₁₁NO₂ | [1] |
| Molecular Weight | 165.19 g/mol | [1] |
| Melting Point | Not reported in the literature | |
| Boiling Point | Not reported in the literature | |
| Solubility | Not reported in the literature | |
| pKa | Not reported in the literature | |
| Computed XLogP3-AA | -0.1 (Value for analogue: (3S,4S)-4-Amino-8-methoxychroman-3-ol) | [2] |
| Computed TPSA | 64.7 Ų (Value for analogue: (3S,4S)-4-Amino-8-methoxychroman-3-ol) | [2] |
| H-Bond Donor Count | 2 (Value for analogue: (3S,4S)-4-Amino-8-methoxychroman-3-ol) | [2] |
| H-Bond Acceptor Count | 4 (Value for analogue: (3S,4S)-4-Amino-8-methoxychroman-3-ol) | [2] |
Experimental Protocols: Representative Synthesis
Logical Workflow for Synthesis
Caption: A three-step synthetic pathway to the target compound.
Detailed Methodologies
Step 1: Epoxidation of 2H-Chromene
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Dissolve 2H-chromene (1.0 eq) in a chlorinated solvent such as dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.
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Cool the solution to 0 °C in an ice bath.
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Add meta-chloroperoxybenzoic acid (m-CPBA, ~1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
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Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude chromene epoxide, which can be used in the next step without further purification.
Step 2: Regio- and Stereoselective Ring-Opening of Epoxide
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To a solution of the crude chromene epoxide (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add sodium azide (NaN₃, ~1.5 eq) and ammonium chloride (NH₄Cl, ~1.2 eq).[3]
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Heat the mixture to reflux (approx. 80-90 °C) and stir for 12-16 hours. The reaction proceeds via an Sₙ2 mechanism, with the azide nucleophile attacking the benzylic C4 position, resulting in inversion of stereochemistry and formation of the trans-azido alcohol.[3][4]
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After cooling to room temperature, remove the ethanol under reduced pressure.
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Add water to the residue and extract the product with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to give the crude trans-4-azidochroman-3-ol. This intermediate can be purified by column chromatography on silica gel.
Step 3: Staudinger Reduction of the Azido Alcohol
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Dissolve the purified trans-4-azidochroman-3-ol (1.0 eq) in tetrahydrofuran (THF).
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Add triphenylphosphine (PPh₃, ~1.2 eq) to the solution at room temperature. Effervescence (N₂ gas evolution) should be observed.[5]
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Stir the reaction mixture at room temperature for 8-12 hours until the azide starting material is consumed (monitored by TLC or IR spectroscopy).
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Add water (~5-10 eq) to the reaction mixture to hydrolyze the intermediate iminophosphorane. Stir for an additional 4-6 hours.[5][6]
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Remove the THF under reduced pressure.
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Acidify the aqueous residue with 1M HCl and wash with diethyl ether or ethyl acetate to remove the triphenylphosphine oxide byproduct.
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Basify the aqueous layer with a saturated NaHCO₃ solution or dilute NaOH until pH > 9.
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Extract the final product, cis-4-Aminochroman-3-ol, with ethyl acetate or DCM (3x).
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Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the final product, which can be further purified by crystallization or chromatography.
Biological and Pharmacological Context
The chroman-4-one framework, closely related to 4-aminochroman-3-ol, is recognized as a "privileged scaffold" in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities. Derivatives have been explored for various therapeutic applications, including as anticancer, antibacterial, and antifungal agents.
While the specific biological targets of 4-Aminochroman-3-ol are not well-documented, its structure suggests potential as an enzyme inhibitor. The vicinal amino alcohol motif can chelate metal ions in metalloenzymes or form critical hydrogen bond interactions within an active site, mimicking a transition state or displacing a natural substrate.
Hypothetical Mechanism of Action: Enzyme Inhibition
For drug development professionals, a key application of a novel scaffold is to serve as a template for designing enzyme inhibitors. The diagram below illustrates a conceptual model where 4-Aminochroman-3-ol acts as a competitive inhibitor of a hypothetical enzyme (e.g., a kinase, protease, or reductase).
Caption: Hypothetical competitive inhibition of an enzyme by the title compound.
In this model, 4-Aminochroman-3-ol binds reversibly to the enzyme's active site, preventing the natural substrate from binding and thereby inhibiting the catalytic reaction that leads to product formation. This type of interaction is fundamental to the mechanism of many modern drugs.
Conclusion
4-Aminochroman-3-ol, particularly the cis-(3S,4S) stereoisomer, is a chiral building block with significant potential for the synthesis of complex molecules and novel drug candidates. While detailed experimental data on its physical properties remain sparse, its structure is well-defined, and logical, stereocontrolled synthetic routes can be readily devised from available precursors. Its rigid chroman scaffold and strategically placed hydrogen-bonding functional groups make it a compelling starting point for structure-based drug design, particularly in the development of enzyme inhibitors. Further research into its biological activities is warranted to fully explore its therapeutic potential.
References
- 1. CAS 138603-50-6 | (3S,4S)-4-Aminochroman-3-ol - Synblock [synblock.com]
- 2. (3S,4S)-4-Amino-8-methoxychroman-3-ol | C10H13NO3 | CID 176459239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis of enantiopure 1,2-azido and 1,2-amino alcohols via regio- and stereoselective ring–opening of enantiopure epoxides by sodium azide in hot water - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
